molecular formula C16H10F6N2O B14527545 2-Phenyl-4,4-bis(trifluoromethyl)quinazolin-1(4H)-ol CAS No. 62457-67-4

2-Phenyl-4,4-bis(trifluoromethyl)quinazolin-1(4H)-ol

Cat. No.: B14527545
CAS No.: 62457-67-4
M. Wt: 360.25 g/mol
InChI Key: GMTJWNHAGIKFBJ-UHFFFAOYSA-N
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Description

2-Phenyl-4,4-bis(trifluoromethyl)quinazolin-1(4H)-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,4-bis(trifluoromethyl)quinazolin-1(4H)-ol typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

    Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling or other cross-coupling reactions.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted quinazolines and their derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular pathways and mechanisms.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The trifluoromethyl groups may enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(trifluoromethyl)quinazoline: Lacks the phenyl group but shares the trifluoromethylated quinazoline core.

    2-Phenylquinazoline: Lacks the trifluoromethyl groups but has the phenyl-substituted quinazoline core.

Uniqueness

2-Phenyl-4,4-bis(trifluoromethyl)quinazolin-1(4H)-ol is unique due to the combination of the phenyl group and two trifluoromethyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

62457-67-4

Molecular Formula

C16H10F6N2O

Molecular Weight

360.25 g/mol

IUPAC Name

1-hydroxy-2-phenyl-4,4-bis(trifluoromethyl)quinazoline

InChI

InChI=1S/C16H10F6N2O/c17-15(18,19)14(16(20,21)22)11-8-4-5-9-12(11)24(25)13(23-14)10-6-2-1-3-7-10/h1-9,25H

InChI Key

GMTJWNHAGIKFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C3=CC=CC=C3N2O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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